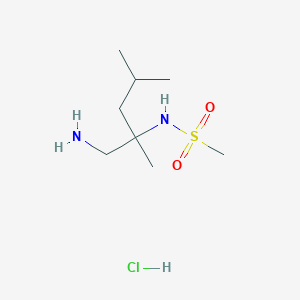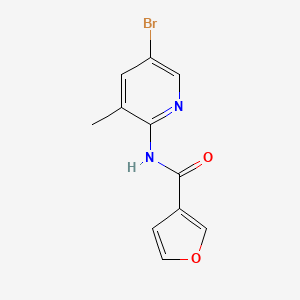
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide, also known as MMPIP, is a selective antagonist of the metabotropic glutamate receptor 7 (mGluR7). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders.
作用機序
MGluR7 is a G protein-coupled receptor that is predominantly expressed in the central nervous system. It plays a crucial role in modulating glutamate transmission, which is involved in various physiological processes, including learning, memory, and synaptic plasticity. N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide selectively binds to the allosteric site of mGluR7, thereby inhibiting its activation and modulating glutamate transmission.
Biochemical and Physiological Effects
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior and enhance cognitive function and memory. N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has also been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine.
実験室実験の利点と制限
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is a highly selective antagonist of mGluR7, which allows for the study of the specific role of this receptor in various physiological processes. N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide is also relatively stable and can be easily synthesized using standard organic synthesis techniques. However, N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide. One potential application is in the treatment of neurological disorders, including anxiety, depression, and schizophrenia. Further studies are needed to elucidate the specific mechanisms underlying the therapeutic effects of N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide and to optimize its pharmacokinetic properties. Additionally, N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide may have potential applications in the study of the role of mGluR7 in various physiological processes, including learning, memory, and synaptic plasticity.
合成法
The synthesis of N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide involves a series of chemical reactions that require expertise in organic synthesis. The most commonly used method involves the reaction of 6-methylpyridin-3-amine with morpholine-4-carbaldehyde, followed by the addition of pyrrolidine-1-carboxylic acid and subsequent deprotection of the morpholine group. The final product is purified using various chromatographic techniques to obtain pure N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide.
科学的研究の応用
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. Its selective antagonism of mGluR7 has been shown to modulate glutamate transmission, which is implicated in the pathophysiology of these disorders. N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has also been shown to enhance cognitive function and memory in animal models, suggesting its potential use in treating cognitive deficits associated with these disorders.
特性
IUPAC Name |
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-13-2-3-15(10-17-13)18-16(21)20-5-4-14(12-20)11-19-6-8-22-9-7-19/h2-3,10,14H,4-9,11-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWDPZSZZFFABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)N2CCC(C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)



![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)

![4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide](/img/structure/B7631053.png)


![1-(6-Methylpyridin-3-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631087.png)

![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)